molecular formula C9H14N4O3 B8434532 Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)- CAS No. 36664-18-3

Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-

Cat. No. B8434532
Key on ui cas rn: 36664-18-3
M. Wt: 226.23 g/mol
InChI Key: NAEIQHMISIYBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006237B2

Procedure details

The product from Step 1 (0.64 g, 2.81 mmol) is suspended in methanol (20 mL) and water (2 mL). Palladium on carbon (0.065 g, 0.281 mmol) is added and the mixture is degassed with nitrogen for 10 min before sodium borohydride (0.15 g, 3.93 mmol) is added portion-wise. The reaction is cooled with an ice bath and after 30 mins warmed to room temperature and stirred for 16 h at room temperature. The palladium is filtered through celite and washed with methanol (3×30 mL). The filtrate is concentrated in vacuo and the residue partitioned between dichloromethane (100 mL) and water (10 mL). The aqueous layer is extracted with dichloromethane (5×50 mL+1 mL MeOH). The organic layers are combined, dried (MgSO4) and solvent removed in vacuo to give an orange oil (0.42 g, 77%). NMR (400 MHz, CDCl3) =2.47-2.60 (m, 4H), 2.64-2.66 (m, 2H), 3.62-3.72 (m, 4H), 3.77-3.83 (m, 2H), 4.76 (brs, 2H), 6.49 (s, H), 6.61 (s, 1H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0.065 g
Type
catalyst
Reaction Step Five
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:6]=[CH:7][N:8]=1)([O-])=O.[BH4-].[Na+]>CO.O.[Pd]>[O:14]1[CH2:15][CH2:16][N:11]([CH2:10][CH2:9][N:5]2[CH:6]=[CH:7][N:8]=[C:4]2[NH2:1])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CCN1CCOCC1
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.065 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added portion-wise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled with an ice bath and after 30 mins
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The palladium is filtered through celite
WASH
Type
WASH
Details
washed with methanol (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane (100 mL) and water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane (5×50 mL+1 mL MeOH)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCN(CC1)CCN1C(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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